molecular formula C7H3BrClFO B1294265 3-Bromo-2-fluorobenzoyl chloride CAS No. 374554-41-3

3-Bromo-2-fluorobenzoyl chloride

Cat. No.: B1294265
CAS No.: 374554-41-3
M. Wt: 237.45 g/mol
InChI Key: MCRKBWVSQZTERQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-2-fluorobenzoyl chloride is an organic compound with the molecular formula C7H3BrClFO and a molecular weight of 237.45 g/mol . It is a derivative of benzoyl chloride, where the benzene ring is substituted with bromine and fluorine atoms at the 3 and 2 positions, respectively. This compound is primarily used in organic synthesis and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-fluorobenzoyl chloride typically involves the following steps:

    Starting Material: The process begins with 3-Bromo-2-fluorobenzoic acid.

    Chlorination: The 3-Bromo-2-fluorobenzoic acid is treated with thionyl chloride (SOCl2) under reflux conditions.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-fluorobenzoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrogen chloride byproduct.

    Electrophilic Aromatic Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used under acidic conditions to introduce additional substituents onto the benzene ring.

Major Products Formed

    Amides: Formed by the reaction with amines.

    Esters: Formed by the reaction with alcohols.

    Substituted Benzoyl Chlorides: Formed by further substitution reactions on the benzene ring.

Scientific Research Applications

Scientific Research Applications

3-Bromo-2-fluorobenzoyl chloride has a diverse range of applications in scientific research, particularly in chemistry and biology.

Synthesis of Complex Organic Molecules

The compound serves as an important intermediate in the synthesis of various complex organic molecules, including pharmaceuticals and agrochemicals. Its halogen substituents enhance its reactivity, allowing it to participate in nucleophilic substitution reactions where the chlorine or bromine can be replaced by other functional groups .

Medicinal Chemistry

In medicinal chemistry, this compound is investigated for its potential as a drug development precursor. The compound's ability to form covalent bonds with biomolecules makes it a valuable tool for designing inhibitors targeting specific enzymes or receptors .

Enzyme Inhibition Studies

The compound has been utilized to study enzyme inhibition mechanisms. Its electrophilic nature allows it to interact with nucleophilic sites on enzymes, providing insights into the structure-activity relationships of enzyme inhibitors .

Research indicates that halogenated compounds like this compound exhibit significant biological activities, including antimicrobial effects against various pathogens.

Antimicrobial Activity

The compound has shown moderate activity against gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). Comparative studies have indicated that modifications in the halogen substituents can significantly influence antimicrobial efficacy .

Compound NameActivity Against MRSAActivity Against E. coliActivity Against C. albicans
This compoundModerateModerateModerate
Compound 2 (4-Fluoro variant)HighHighMedium
Compound 3 (Chloro-Fluoro combination)Better than Compound 2ModerateSimilar to Compound 2

Study on Antimicrobial Efficacy

A comparative study evaluated the antimicrobial activities of various halogenated benzoyl derivatives, including this compound. The findings revealed that while this compound demonstrated moderate efficacy against MRSA and E. coli, its derivatives exhibited enhanced activities, highlighting the importance of structural modifications for improved biological outcomes .

Enzyme Interaction Analysis

In another study focused on enzyme interactions, researchers found that this compound effectively inhibited certain enzyme activities, providing valuable insights into its potential therapeutic applications in drug design and development .

Comparison with Similar Compounds

Similar Compounds

    2-Fluorobenzoyl Chloride: Similar structure but lacks the bromine substituent.

    2-Chlorobenzoyl Chloride: Contains a chlorine atom instead of fluorine.

    2-Bromobenzoyl Chloride: Contains a bromine atom instead of fluorine.

Uniqueness

3-Bromo-2-fluorobenzoyl chloride is unique due to the presence of both bromine and fluorine substituents on the benzene ring. This combination of electron-withdrawing groups significantly influences the compound’s reactivity and properties, making it a valuable intermediate in organic synthesis .

Biological Activity

3-Bromo-2-fluorobenzoyl chloride is a halogenated aromatic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological mechanisms, applications, and relevant research findings.

This compound has the molecular formula C7H3BrClFC_7H_3BrClF and features a benzoyl chloride structure with bromine and fluorine substituents. The presence of these halogens enhances the electrophilicity of the carbonyl carbon, making it a reactive species in various chemical reactions. The compound typically appears as an off-white solid with a boiling point of approximately 253 °C and a density of 1.779 g/cm³ .

The biological activity of this compound primarily stems from its ability to interact with various biological molecules, including enzymes and receptors. The halogen substituents can significantly influence the binding affinity and selectivity of the compound towards specific targets.

  • Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to active sites or allosteric sites on enzymes, thereby modulating their activity. This interaction is crucial for studying biochemical pathways and developing therapeutic agents.
  • Protein-Ligand Interactions : Its unique structure allows it to engage in protein-ligand interactions, which are fundamental in drug design and discovery processes. The reactivity of the benzoyl chloride moiety can facilitate covalent modifications of target proteins .

Antimicrobial Activity

Research indicates that halogenated compounds like this compound exhibit antimicrobial properties. These compounds are known to possess antibacterial and antifungal activities due to their ability to disrupt microbial cell membranes or interfere with metabolic pathways.

Anticancer Potential

Studies suggest that similar halogenated benzoyl derivatives may exhibit anti-inflammatory and anticancer properties. The electron-withdrawing effects of bromine and fluorine can enhance the reactivity of these compounds towards cancer cells, potentially leading to apoptosis or inhibition of tumor growth .

Case Studies and Research Findings

A variety of studies have evaluated the biological activity of compounds related to this compound:

  • Antiviral Activity : A study on fluoroaryl derivatives demonstrated significant antiviral effects, with some compounds showing up to 45% inhibition against viral replication in cell cultures. This suggests that structural modifications, like those found in this compound, could enhance antiviral efficacy .
  • Cytotoxicity Assays : In cytotoxicity screening using human cell lines, several derivatives exhibited varying degrees of toxicity. For instance, compounds with similar structural features showed CC50 values indicating moderate toxicity levels, which could be beneficial for selective targeting in cancer therapy .

Comparative Analysis

To better understand the biological implications of this compound, a comparison with similar compounds is useful:

Compound NameKey FeaturesBiological Activity
2-Bromo-6-fluorobenzoyl chlorideLacks chlorine but retains bromine and fluorineAntimicrobial properties
3-Bromo-4-fluorobenzoyl chlorideDifferent halogen positioningPotential anticancer activity
1-(3-Bromo-2-fluorobenzoyl)azetidineContains an azetidine ringUseful in enzyme mechanism studies

Properties

IUPAC Name

3-bromo-2-fluorobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClFO/c8-5-3-1-2-4(6(5)10)7(9)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCRKBWVSQZTERQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)F)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60650500
Record name 3-Bromo-2-fluorobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60650500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

374554-41-3
Record name 3-Bromo-2-fluorobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60650500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of 3-bromo-2-fluorobenzoic acid (1.009 g, 4.61 mmol) in DCM (25 mL) was stirred at rt and treated with oxalyl chloride (2.016 mL, 23.04 mmol), followed by a drop of DMF, causing gas evolution to commence. After 2.5 h, the solution was heated to boiling for 1-2 min and allowed to cool to rt. After 3 h total, the solution was concentrated to provide 3-bromo-2-fluorobenzoyl chloride as a dark yellow liquid (1.078 g, 99%). A portion of this (200 mg, 0.842 mmol) was dissolved in THF (1.5 mL) and added to a solution of dimethylamine (2 M in methanol, 2.0 mL, 4.00 mmol) in THF (2 mL). The mixture was stirred at rt for 18 h, then was concentrated. The residue was dissolved in EtOAc, washed sequentially with 1 M hydrochloric acid, NaHCO3 (aq) and brine, and dried and concentrated to provide 3-bromo-2-fluoro-N,N-dimethylbenzamide as a light yellow oil (192 mg, 93%). 1H NMR (400 MHz, chloroform-d) δ 7.60 (ddd, J=8.1, 6.5, 1.6 Hz, 1H) 7.32 (ddd, J=7.6, 5.9, 1.6 Hz, 1H) 7.09 (td, J=7.8, 0.7 Hz, 1H) 3.14 (s, 3H) 2.93 (d, J=1.5 Hz, 3H). Mass spectrum m/z 246, 248 (M+H)+.
Quantity
1.009 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
2.016 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-2-fluorobenzoyl chloride
Reactant of Route 2
3-Bromo-2-fluorobenzoyl chloride
Reactant of Route 3
Reactant of Route 3
3-Bromo-2-fluorobenzoyl chloride
Reactant of Route 4
Reactant of Route 4
3-Bromo-2-fluorobenzoyl chloride
Reactant of Route 5
Reactant of Route 5
3-Bromo-2-fluorobenzoyl chloride
Reactant of Route 6
3-Bromo-2-fluorobenzoyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.